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molecular formula C8H11BrN2 B1279590 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 908864-98-2

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No. B1279590
M. Wt: 215.09 g/mol
InChI Key: KYVVKZWZFMYZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221793B2

Procedure details

5-Bromonicontinaldehyde (XXV) (5.01 g, 26.9 mmol) and dimethylamine hydrochloride (4.39 g, 53.8 mmol) were suspended in 1,2-dichloroethane (108 mL). Triethylamine (7.50 mL, 53.8 mmol) was added, and the reaction was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (8.56 g, 40.4 mmol) was added, and the reaction was further stirred at room temperature overnight. The reaction was diluted with saturated sodium bicarbonate solution and DCM. The organic layer was separated, washed sequentially with water and brine, dried over MgSO4, filtered and concentrated to give 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (LIV) (1.19 g, 23.9 mmol, 89% yield) as a brown oil: 1H NMR (DMSO-d6) δ ppm 8.59 (d, J=3 Hz, 1H), 8.47 (d, J=2 Hz, 1H), 7.94 (s, 1H), 3.43 (s, 2H), 2.15 (s, 6H); ESIMS found for C8H11BrN2 m/z 215 (M+H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
8.56 g
Type
reactant
Reaction Step Four
Quantity
108 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.Cl.[CH3:11][NH:12][CH3:13].C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.C(=O)(O)[O-].[Na+].C(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:6]([CH2:7][N:12]([CH3:13])[CH3:11])[CH:5]=[N:4][CH:3]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Step Two
Name
Quantity
4.39 g
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
8.56 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
108 mL
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was further stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.9 mmol
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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